Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate
Overview
Description
Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate is an organic compound that features a tert-butyl ester group, a chlorine atom, a hydroxyl group, and a keto group on a hexanoate backbone
Scientific Research Applications
Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
Target of Action
Compounds with a tert-butyl group have been known to exhibit unique reactivity patterns due to the crowded nature of the tert-butyl group .
Mode of Action
It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known to exhibit unique properties in chemical transformations, which may influence the adme (absorption, distribution, metabolism, and excretion) properties of the compound .
Result of Action
Compounds with a tert-butyl group have been known to exhibit protective effects against cellular oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate. For instance, the U.S. Environmental Protection Agency (EPA) has conducted a toxicological review of Tert-Butyl Alcohol (Tert-Butanol), which may share some properties with Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate. This review addresses the potential cancer and noncancer human health effects from exposure to tert-butanol .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate typically involves the esterification of ®-6-chloro-5-hydroxy-3-oxohexanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Conversion of the hydroxyl group to a keto group.
Reduction: Conversion of the keto group to a hydroxyl group.
Substitution: Replacement of the chlorine atom with various nucleophiles, leading to the formation of new functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ®-6-chloro-5-hydroxy-3-oxoheptanoate: Similar structure but with an additional carbon in the backbone.
Tert-butyl ®-6-chloro-5-hydroxy-3-oxopentanoate: Similar structure but with one less carbon in the backbone.
Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoic acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness
Tert-butyl ®-6-chloro-5-hydroxy-3-oxohexanoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the tert-butyl ester group offers steric protection, while the hydroxyl, keto, and chlorine groups provide sites for further chemical modification. This makes the compound a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
IUPAC Name |
tert-butyl (5R)-6-chloro-5-hydroxy-3-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFCPQXWBDLRG-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC(=O)C[C@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426933 | |
Record name | Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404958-08-3 | |
Record name | Hexanoic acid, 6-chloro-5-hydroxy-3-oxo-, 1,1-dimethylethyl ester, (5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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